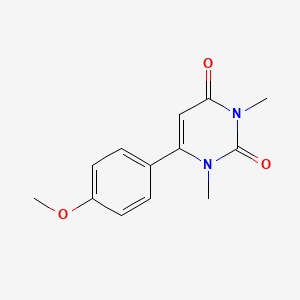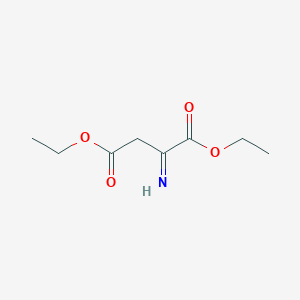
1-phenyl-5-pyridin-4-ylbenzimidazole
Vue d'ensemble
Description
1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core substituted with phenyl and pyridinyl groups. Benzimidazole derivatives are known for their extensive range of biological activities and therapeutic applications, making them a significant focus in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-pyridin-4-ylbenzimidazole typically involves the condensation of ortho-phenylenediamine with pyridine-4-carboxaldehyde in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out under mild conditions in a solvent mixture, followed by purification using hexane and water washes .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for higher yields and efficiency. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Grignard reagents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 1-phenyl-5-pyridin-4-ylbenzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses .
Comparaison Avec Des Composés Similaires
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine: Exhibits anti-inflammatory and anticancer properties.
5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide: Studied for its potential as an anticancer agent .
Uniqueness: 1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and pyridinyl groups enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C18H13N3 |
|---|---|
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
1-phenyl-5-pyridin-4-ylbenzimidazole |
InChI |
InChI=1S/C18H13N3/c1-2-4-16(5-3-1)21-13-20-17-12-15(6-7-18(17)21)14-8-10-19-11-9-14/h1-13H |
Clé InChI |
IGYFRIYKNVEBQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8588369.png)

![Methyl [3-(diethylamino)phenyl]carbamate](/img/structure/B8588376.png)





![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfinyl]-](/img/structure/B8588432.png)


![tert-butyl N-[1-(3-nitrophenyl)piperidin-4-yl]carbamate](/img/structure/B8588451.png)
